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Compound of Interest

Compound Name: TIK-301

Cat. No.: B1675577 Get Quote

TIK-301 Technical Support Center
Welcome to the technical support center for TIK-301. This resource is designed for

researchers, scientists, and drug development professionals to provide guidance on

experimental controls, best practices, and troubleshooting for studies involving TIK-301.

Frequently Asked Questions (FAQs)
Q1: What is TIK-301 and what are its primary targets?

A1: TIK-301 (also known as LY-156735 or PD-6735) is a potent and orally active small

molecule that functions as a dual-action ligand. It is a high-affinity agonist for the melatonin

receptors MT1 and MT2 and also acts as an antagonist at the serotonin 5-HT2B and 5-HT2C

receptors.[1][2] Its primary therapeutic potential lies in the treatment of insomnia and other

sleep-related disorders.[1]

Q2: What is the mechanism of action of TIK-301?

A2: As a melatonin receptor agonist, TIK-301 mimics the effects of endogenous melatonin by

binding to MT1 and MT2 receptors, which are primarily coupled to Gi proteins.[3] This

activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP)

levels.[3][4] MT1/MT2 receptor activation can also couple to Gq/11 proteins, stimulating the

phospholipase C (PLC) pathway, which results in the generation of inositol trisphosphate (IP3)

and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C
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(PKC) activation.[5] As a 5-HT2B/2C receptor antagonist, TIK-301 blocks the activity of

serotonin at these receptors, which can modulate the release of other neurotransmitters like

dopamine and norepinephrine.[6]

Q3: What are the key pharmacological properties of TIK-301?

A3: TIK-301 exhibits high affinity for both MT1 and MT2 receptors, with a slight preference for

MT2.[1] It is more potent and has greater bioavailability compared to melatonin.[1] The half-life

of TIK-301 is approximately 1 hour in humans.[1][2]

Q4: In what experimental models has TIK-301 shown efficacy?

A4: TIK-301 has demonstrated efficacy in preclinical animal models and human clinical trials

for insomnia.[1][7] In Phase II clinical trials, it has been shown to improve sleep latency at

various doses.[1] In animal models, it has been shown to reduce body weight in rats without

altering food intake.[2]

Q5: What are some potential off-target effects to consider when using TIK-301?

A5: While TIK-301 is relatively selective for melatonin and 5-HT2B/2C receptors, it is crucial to

consider potential off-target effects, especially at higher concentrations. As with any

pharmacological agent, it is recommended to perform counter-screening against a panel of

other receptors, ion channels, and enzymes to fully characterize its selectivity profile. The

antagonistic activity at 5-HT2C receptors can influence behaviors such as impulsivity and may

have antidepressant-like effects, which should be considered in the experimental design and

data interpretation.[8][9]

Quantitative Data Summary
The following tables summarize key quantitative data for TIK-301.

Table 1: Receptor Binding Affinity (Ki)

Receptor Ki (nM) Species Reference

MT1 0.081 Human [2]

MT2 0.042 Human [2]
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Table 2: Functional Activity (EC50)

Assay Receptor
Activity (EC50
in nM)

Species Reference

cAMP Inhibition MT1/MT2 0.0479 Not Specified [1]

Table 3: Pharmacokinetic Parameters

Parameter Value Species
Route of
Administration

Reference

Half-life (t½) ~1 hour Human Oral [1]

Time to

maximum

plasma

concentration

(Tmax)

~1 hour Human Oral [1]

Half-life (t½) 1 hour Rat Not Specified [2]

Time to

maximum

plasma

concentration

(Tmax)

1.1 hours Rat Not Specified [2]

Table 4: In Vivo Efficacy in Primary Insomnia (Phase II Clinical Trial)

Dose (mg)
Improvement in Sleep
Latency

Reference

20 31% [1]

50 32% [1]

100 41% [1]
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Signaling Pathways
The following diagrams illustrate the primary signaling pathways activated by TIK-301.
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Caption: TIK-301 signaling through MT1/MT2 receptors.
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Caption: TIK-301 antagonism of 5-HT2B/2C receptors.

Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay for MT1/MT2 Receptors

Objective: To determine the binding affinity (Ki) of TIK-301 for MT1 and MT2 receptors.

Materials:

Cell membranes expressing human MT1 or MT2 receptors (e.g., from CHO or HEK293

cells).

Radioligand: [¹²⁵I]-Iodomelatonin.

TIK-301 stock solution (in DMSO).

Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

Non-specific binding control: 10 µM unlabeled melatonin.

Glass fiber filters (GF/C).

Scintillation fluid and counter.

Methodology:

Prepare serial dilutions of TIK-301.

In a 96-well plate, combine cell membranes, [¹²⁵I]-Iodomelatonin (at a concentration near

its Kd), and either buffer, TIK-301 dilution, or non-specific binding control.

Incubate at 37°C for 60-90 minutes.

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b1675577?utm_src=pdf-body
https://www.benchchem.com/product/b1675577?utm_src=pdf-body
https://www.benchchem.com/product/b1675577?utm_src=pdf-body
https://www.benchchem.com/product/b1675577?utm_src=pdf-body
https://www.benchchem.com/product/b1675577?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wash the filters with ice-cold wash buffer.

Measure the radioactivity on the filters using a scintillation counter.

Calculate specific binding by subtracting non-specific binding from total binding.

Determine the IC50 value from the competition curve and calculate the Ki using the

Cheng-Prusoff equation.

2. cAMP Functional Assay

Objective: To measure the agonist activity of TIK-301 at MT1/MT2 receptors by quantifying

the inhibition of cAMP production.

Materials:

HEK293 or CHO cells stably expressing MT1 or MT2 receptors.

TIK-301 stock solution (in DMSO).

Forskolin (to stimulate adenylyl cyclase).

cAMP detection kit (e.g., HTRF, AlphaLISA, or luminescence-based).

Positive control: Melatonin.

Negative control: Vehicle (DMSO).

Methodology:

Plate cells in a 96- or 384-well plate and allow them to adhere overnight.

Pre-treat cells with serial dilutions of TIK-301 or controls for 15-30 minutes.

Stimulate the cells with a fixed concentration of forsklin (e.g., 1-10 µM) for 30 minutes.

Lyse the cells and measure intracellular cAMP levels according to the manufacturer's

protocol for the chosen detection kit.
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Generate a dose-response curve and calculate the EC50 value for TIK-301.

In Vivo Experiment: Rodent Model of Insomnia
Objective: To evaluate the efficacy of TIK-301 in reducing sleep latency and altering sleep

architecture in a rodent model.

Animal Model: Male Wistar rats or C57BL/6 mice.

Materials:

TIK-301 formulated for oral or intraperitoneal administration.

Vehicle control.

Positive control (e.g., zolpidem).

EEG/EMG recording system.

Methodology:

Surgically implant EEG and EMG electrodes in the animals and allow for a recovery period

of at least one week.[10][11]

Habituate the animals to the recording chambers and cables.

Establish a baseline sleep-wake pattern by recording EEG/EMG for 24-48 hours.

Administer TIK-301, vehicle, or a positive control at the beginning of the dark (active)

phase.

Record EEG/EMG for at least 6-8 hours post-administration.

Analyze the EEG/EMG data to determine sleep latency (time to first NREM sleep

episode), total sleep time, and the duration of different sleep stages (NREM, REM, Wake).

[10][11]

Compare the effects of TIK-301 to the vehicle and positive control groups.
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Caption: General experimental workflow for TIK-301.

Troubleshooting Guide
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Issue Possible Cause(s) Recommended Solution(s)

In Vitro: High background

signal in binding assay

- Non-specific binding of

radioligand to filters or wells.-

Radioligand degradation.

- Increase the number of

washes.- Pre-soak filters in

0.5% polyethyleneimine (PEI).-

Use fresh, high-quality

radioligand.

In Vitro: Low signal-to-noise

ratio in cAMP assay

- Low receptor expression in

the cell line.- Inefficient G-

protein coupling.- Suboptimal

forskolin concentration.

- Use a cell line with higher

receptor expression or create a

stable, high-expressing clone.-

Co-transfect with a

promiscuous G-protein like

Gα16.- Perform a forskolin

dose-response curve to

determine the optimal

concentration.

In Vitro: Inconsistent results

between experiments

- Cell passage number

variability.- Inconsistent

incubation times or

temperatures.- Pipetting errors.

- Use cells within a defined

passage number range.-

Standardize all incubation

steps.- Calibrate pipettes

regularly and use appropriate

pipetting techniques.

In Vivo: High variability in sleep

parameters

- Incomplete recovery from

surgery.- Stress from handling

or the recording environment.-

Individual differences in animal

sleep patterns.

- Ensure adequate post-

operative recovery time.-

Thoroughly habituate animals

to the experimental setup.-

Increase the number of

animals per group to improve

statistical power.
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In Vivo: Unexpected behavioral

effects

- Off-target effects, particularly

at the 5-HT2C receptor.- Dose

is too high, leading to sedation

or other motor impairments.

- Conduct a dose-response

study to identify the optimal

therapeutic window.- Consider

using a selective 5-HT2C

antagonist as a control to

dissect the contribution of this

target to the observed effects.

General: Compound

insolubility or instability

- TIK-301 precipitating out of

solution.- Degradation of the

compound over time.

- Prepare fresh stock solutions

in DMSO for each experiment.-

Store stock solutions at -20°C

or -80°C in small aliquots to

avoid repeated freeze-thaw

cycles.- While melatonin

solutions are relatively stable,

the stability of chlorinated

derivatives like TIK-301 should

be empirically determined if

long-term storage in solution is

required.[12][13][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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